molecular formula C10H8Cl2O3 B1303105 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone CAS No. 166816-11-1

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone

Cat. No.: B1303105
CAS No.: 166816-11-1
M. Wt: 247.07 g/mol
InChI Key: IILYXHAHYKTHBH-UHFFFAOYSA-N
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Description

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone is a halogenated benzodioxin derivative featuring a ketone group at the 5-position and chlorine substituents at the 6- and 7-positions of the benzodioxin ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research. Its molecular formula is C₁₀H₈Cl₂O₃, with a molecular weight of 247.08 g/mol (calculated from PubChem data). The dichloro substituents enhance its electrophilicity, making it reactive in nucleophilic aromatic substitution reactions, which is critical for synthesizing pharmacologically active molecules .

Properties

IUPAC Name

1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-5(13)8-9(12)6(11)4-7-10(8)15-3-2-14-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILYXHAHYKTHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1Cl)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377019
Record name 1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166816-11-1
Record name 1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodioxin precursor, which is then chlorinated to introduce the chlorine atoms at the 6 and 7 positions.

    Reaction Conditions: The chlorination reaction is usually carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Ethanone Group:

Chemical Reactions Analysis

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone 6-Cl, 7-Cl, 5-COCH₃ C₁₀H₈Cl₂O₃ 247.08 Intermediate for drug discovery
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone 5-COCH₂Br C₁₀H₉BrO₃ 257.08 Precursor for pesticides, flavors, and fragrances
1-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanone 5-COCH₃ C₉H₈O₃ 164.16 Base compound for synthesizing derivatives
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride 5-COCH₂NH₂·HCl C₁₀H₁₂ClNO₃ 229.66 Scaffold for bioactive molecules
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide 5-CH₂SO₂NH₂ C₉H₁₁NO₄S 229.26 Potential enzyme inhibitor

Physicochemical Properties

  • Electron-Withdrawing Effects : The dichloro substituents in the target compound increase electron withdrawal from the benzodioxin ring compared to the unsubstituted analog (C₉H₈O₃), enhancing its reactivity in electrophilic substitutions .
  • Solubility: The bromo analog (C₁₀H₉BrO₃) is sparingly soluble in water but dissolves in ethanol, DMF, and chloroform. In contrast, the dichloro compound’s higher halogen content likely reduces aqueous solubility further .
  • Thermal Stability : The bromo derivative has a melting point of 71–72°C , while the dichloro compound’s melting point is unrecorded but expected to be higher due to stronger intermolecular forces from chlorine atoms .

Biological Activity

1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone is a synthetic compound with notable structural features that suggest potential biological activities. Its molecular formula is C10H8Cl2O3C_{10}H_8Cl_2O_3 with a molecular weight of 247.07 g/mol. This compound has been investigated for its various biological properties, particularly in the context of insect growth regulation and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxin moiety, which is known for its diverse biological activities. The presence of chlorine atoms at the 6 and 7 positions may enhance its biological potency and alter its interaction with biological targets.

PropertyValue
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Melting Point86-89 °C
Boiling Point358.2 °C (predicted)

Insect Growth Regulation

Recent studies have highlighted the compound's role as a potential insect growth regulator (IGR). Specifically, it has been shown to affect the juvenile hormone (JH) signaling pathway in insects such as Bombyx mori (silkworm larvae). The compound was found to suppress the expression of the Krüppel homolog 1 (Kr-h1) gene, which is crucial for metamorphosis.

In a study evaluating derivatives of benzodioxan compounds, one derivative demonstrated strong precocious metamorphosis-inducing activity against silkworm larvae, indicating that structural modifications can lead to enhanced biological effects . The mechanism involves competitive inhibition of JH-mediated signaling, suggesting that this compound could be a lead candidate for developing new IGRs .

Case Study: Insect Growth Regulation

A pivotal study involved testing the compound's effect on silkworm larvae. The results indicated that treatment with the compound led to:

  • Suppression of Kr-h1 expression : This gene is a key regulator in the JH signaling pathway.
  • Induction of precocious metamorphosis : Larvae treated with the compound exhibited accelerated development compared to control groups.

These findings suggest that this compound could be utilized in agricultural settings to manage pest populations effectively while minimizing environmental impact .

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